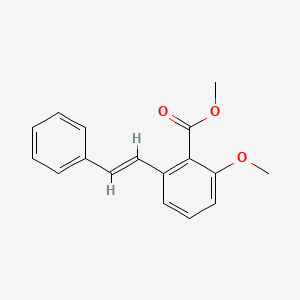

![molecular formula C23H30O3 B6339579 2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171923-88-8](/img/structure/B6339579.png)

2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

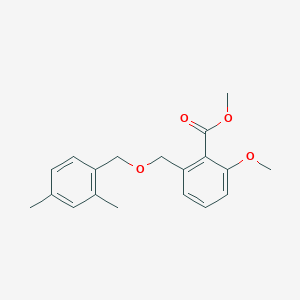

The compound “2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester” is a complex organic molecule. It contains a benzene ring (phenyl group) with a tert-butyl and a methyl group attached, a propyl chain, a methoxy group, and a carboxylic acid ester group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The presence of the benzene ring would contribute to the compound’s stability and rigidity, while the ester group would make it polar .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the ester group could undergo hydrolysis in the presence of an acid or base to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar ester group could make it somewhat soluble in polar solvents like water, while the nonpolar benzene ring and alkyl groups could make it more soluble in nonpolar solvents .Applications De Recherche Scientifique

Suzuki–Miyaura Coupling

This compound can be used in Suzuki–Miyaura (SM) coupling , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The success of SM coupling originates from a combination of mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Protective Groups in Carbohydrate Chemistry

Boronic esters, such as MFCD12546706, can serve as protective groups in carbohydrate chemistry . They can be used for selective installation of acyl, silyl ether and para-methoxybenzyl (PMB) ether groups to glycoside substrates .

Catalytic Protodeboronation

The compound can be used in catalytic protodeboronation . This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol .

Chlorination of Tert-butyl Esters

MFCD12546706 can be used in the chlorination of tert-butyl esters . Electron-rich aryl esters such as tert-butyl 4-methylbenzoate, tert-butyl 2,4,6-trimethylbenzoate, and tert-butyl 4-methoxy-benzoate were compatible under the present reaction conditions .

Synthesis of Biologically Active Derivatives

The compound can be used in the synthesis of new potential biologically active derivatives . In this process, the sterically hindered pyrocatechol moiety is linked through a 2-thioacetyl covalent bridge to a number of secondary amines, pharmacophore γ-aminobutyric acid, and 2-amino-4-dimethylamino-1,3,5-triazine .

Microbial Fuel Cells

Although not directly mentioned in the search results, it’s worth noting that compounds like MFCD12546706 could potentially be used in microbial fuel cells (MFCs) . MFCs have shown immense potential as a solution for energy security, global warming, and wastewater management .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-[3-(5-tert-butyl-2-methylphenyl)propyl]-6-methoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O3/c1-16-13-14-19(23(2,3)4)15-18(16)11-7-9-17-10-8-12-20(25-5)21(17)22(24)26-6/h8,10,12-15H,7,9,11H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYQONYAUNCSQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)(C)C)CCCC2=C(C(=CC=C2)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(5-tert-Butyl-2-methyl-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

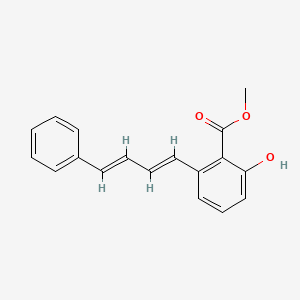

![Methyl 2-hydroxy-6-[(E)-2-[3-hydroxy-2-(methoxycarbonyl)phenyl]ethenyl]benzoate](/img/structure/B6339505.png)

![Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate](/img/structure/B6339513.png)

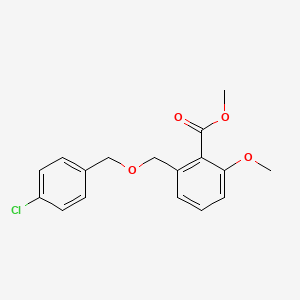

![3-[2-[4-[2-methoxy-5-[2-(3-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine](/img/structure/B6339514.png)

![2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339517.png)

![2-Acetoxy-6-(2-benzo[1,3]dioxol-5-yl-vinyl)-benzoic acid ethyl ester](/img/structure/B6339523.png)

![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339534.png)

![2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339554.png)

![3-(Benzoyloxy)-4-{(2Z)-3-[4-(benzoyloxy)phenyl]prop-2-enoyl}-5-hydroxyphenyl benzoate](/img/structure/B6339589.png)

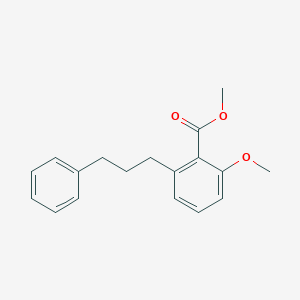

![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339596.png)